molecular formula C13H13N3O2S B2461925 5-{[(2,5-DIMETHYLPHENYL)AMINO]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE CAS No. 349486-64-2

5-{[(2,5-DIMETHYLPHENYL)AMINO]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE

Cat. No.: B2461925
CAS No.: 349486-64-2
M. Wt: 275.33
InChI Key: SUDFRUHZEGJMMD-UHFFFAOYSA-N
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Description

5-{[(2,5-Dimethylphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione is a specialized chemical compound designed for research purposes. This diazinane-based small molecule features a unique thiobarbiturate scaffold substituted with a 2,5-dimethylphenylaminomethylene moiety, which contributes to its potential biochemical activity and research utility. While specific studies on this exact compound are limited, structural analogs based on the 2-sulfanylidene-1,3-diazinane-4,6-dione core have demonstrated significant research potential across multiple fields . Compounds with this core structure have shown promise in early-stage investigation of ion channel modulation and protein kinase inhibition , making them valuable tools for studying cellular signaling pathways. The structural features of this compound, particularly the sulfanylidene and dione groups along with the aromatic substitution pattern, suggest potential for diverse molecular interactions that may be exploited for various research applications. Researchers are investigating similar compounds for their potential biochemical effects, including possible antiproliferative properties and enzyme inhibition activities . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated environment. Proper storage conditions and handling procedures should be established in accordance with institutional chemical safety guidelines.

Properties

IUPAC Name

5-[(2,5-dimethylphenyl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c1-7-3-4-8(2)10(5-7)14-6-9-11(17)15-13(19)16-12(9)18/h3-6H,1-2H3,(H3,15,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHMHTFEGBBRQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N=CC2=C(NC(=S)NC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(2,5-DIMETHYLPHENYL)AMINO]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves the condensation of 2,5-dimethylphenylamine with a suitable pyrimidine precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-{[(2,5-DIMETHYLPHENYL)AMINO]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydropyrimidine derivatives, and various substituted pyrimidines .

Scientific Research Applications

Anticancer Activity

Recent studies have explored the anticancer potential of compounds similar to 5-{[(2,5-dimethylphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazine-4,6-dione. Compounds with similar structural motifs have demonstrated promising activity against various cancer cell lines. For instance, molecular hybrids containing diazine and sulfonamide moieties have been synthesized and evaluated for their cytotoxic effects, indicating that structural modifications can enhance anticancer properties .

Enzyme Inhibition

Compounds with similar structures have also been investigated as enzyme inhibitors. For example, sulfonamide derivatives have been shown to inhibit enzymes like α-glucosidase and acetylcholinesterase, which are relevant in the treatment of diabetes and Alzheimer's disease respectively . The incorporation of the dimethylphenyl group may enhance binding affinity to these enzymes.

Antimicrobial Properties

The presence of sulfur in the compound's structure suggests potential antimicrobial activity. Sulfur-containing compounds are known for their ability to disrupt microbial cell membranes or interfere with metabolic pathways. Research into related compounds has shown effectiveness against various bacterial strains.

Case Study 1: Synthesis and Evaluation of Sulfonamide Derivatives

A study synthesized a series of sulfonamide derivatives based on the diazine framework. These derivatives were screened for their ability to inhibit α-glucosidase and acetylcholinesterase. The results indicated that modifications to the phenyl groups significantly affected inhibitory activity, suggesting that similar alterations could be applied to the target compound .

Case Study 2: Molecular Docking Studies

Molecular docking studies were conducted on related compounds to predict their binding affinities to specific biological targets involved in cancer progression. The results indicated that compounds with structural similarities to 5-{[(2,5-dimethylphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazine-4,6-dione could potentially serve as leads for drug development targeting cancer pathways .

Mechanism of Action

The mechanism of action of 5-{[(2,5-DIMETHYLPHENYL)AMINO]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to the disruption of cellular pathways, resulting in anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[(2,5-DIMETHYLPHENYL)AMINO]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

5-{[(2,5-Dimethylphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazine-4,6-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by relevant data tables and case studies.

Chemical Structure

The compound's structure can be represented as follows:

C12H14N4S2O2\text{C}_{12}\text{H}_{14}\text{N}_4\text{S}_2\text{O}_2

This structure includes a diazine ring and a sulfanylidene moiety, which are crucial for its biological interactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds containing the 1,3-diazine and thiadiazole moieties. For instance:

  • Antibacterial Activity : Compounds similar to 5-{[(2,5-Dimethylphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazine-4,6-dione have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 32 to 64 μg/mL .
  • Antifungal Activity : The compound has also been tested against various fungal strains. In vitro studies demonstrated that derivatives with similar structures exhibited inhibition rates between 58% and 66% against Aspergillus niger and Candida albicans, with MIC values comparable to standard antifungal agents like fluconazole .

Anticancer Activity

The anticancer potential of 5-{[(2,5-Dimethylphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazine-4,6-dione has been explored in several studies:

  • Mechanism of Action : The compound appears to inhibit specific cancer cell lines by interfering with cell cycle progression and inducing apoptosis. For example, studies have shown that similar diazine derivatives can induce caspase activation in cancer cells .
  • Case Studies : In a study involving human breast cancer cell lines (MCF-7), compounds with structural similarities demonstrated significant cytotoxic effects with IC50 values in the low micromolar range .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget Bacteria/FungiMIC (μg/mL)Activity Type
Compound AS. aureus32Antibacterial
Compound BE. coli64Antibacterial
Compound CA. niger42Antifungal
Compound DC. albicans24Antifungal

Table 2: Anticancer Activity in Cell Lines

Compound NameCell LineIC50 (μM)Mechanism of Action
Compound EMCF-75.0Induction of apoptosis
Compound FHeLa8.0Cell cycle arrest
Compound GA54910.0Caspase activation

Q & A

Q. What theoretical frameworks guide mechanistic studies of this compound’s reactivity (e.g., [3+2] cycloadditions, tautomerism)?

  • Methodological Answer : Frontier Molecular Orbital (FMO) theory predicts regioselectivity in cycloadditions. Tautomeric equilibria are modeled using DFT (B3LYP/6-31G**) to calculate energy barriers. Kinetic studies (stopped-flow UV-Vis) measure reaction rates, while Eyring plots determine activation parameters. Correlation with Marcus theory validates electron-transfer mechanisms .

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